Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a trichloromethyl group, and a nitrobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced via a chlorination reaction using reagents such as trichloromethyl chloroformate.
Attachment of the Nitrobenzoyl Moiety: The nitrobenzoyl group is attached through an amide coupling reaction using 3-nitrobenzoic acid and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves esterification to form the ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biochemical pathways involving nitrobenzoyl or benzothiophene derivatives.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl moiety can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiophene core may interact with enzymes or receptors, modulating their activity. The trichloromethyl group can participate in covalent bonding with nucleophilic sites in proteins or DNA, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
Uniqueness
Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds with different substituents
Properties
Molecular Formula |
C20H20Cl3N3O5S |
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Molecular Weight |
520.8 g/mol |
IUPAC Name |
ethyl 2-[[2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H20Cl3N3O5S/c1-2-31-18(28)15-13-8-3-4-9-14(13)32-17(15)25-19(20(21,22)23)24-16(27)11-6-5-7-12(10-11)26(29)30/h5-7,10,19,25H,2-4,8-9H2,1H3,(H,24,27) |
InChI Key |
QOYDQIOVIFWNGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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